2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol
Description
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is an organotellurium compound featuring a tellurophen (a five-membered aromatic ring containing tellurium) substituted with a phenyl group. Its structure combines a propargyl alcohol backbone (but-3-yn-2-ol) with a methyl group at position 2 and the tellurophen moiety at position 2.
Properties
CAS No. |
920977-33-9 |
|---|---|
Molecular Formula |
C15H14OTe |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
2-methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C15H14OTe/c1-15(2,16)11-10-13-8-9-14(17-13)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI Key |
MEQAXBZLDAVXER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC=C([Te]1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol typically involves the formation of the tellurophene ring followed by the introduction of the butyn-2-ol moiety. One common method involves the reaction of phenylacetylene with tellurium tetrachloride to form the tellurophene ring. This intermediate is then reacted with 2-methyl-3-butyn-2-ol under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
Scientific Research Applications
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique reactivity makes it useful in studying biological systems that involve tellurium.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The tellurium atom can form bonds with different biological molecules, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Yield : The benzofuran analog (97% yield) outperforms tetrazole (77%) and benzimidazole derivatives (85%) , suggesting that electron-rich aromatic systems (e.g., benzofuran) may enhance reaction efficiency in cyclization pathways.
- Substituent Effects: Tellurium vs. Oxygen/Nitrogen: Replacing tellurophen with benzofuran (oxygen-based) or tetrazole (nitrogen-based) alters electronic properties. Tellurium’s larger atomic radius and polarizability may enhance catalytic activity or intermolecular interactions.
Physicochemical Properties
Thermal Stability and Melting Points
- Tellurium compounds often exhibit lower melting points due to weaker intermolecular forces compared to oxygen/nitrogen analogs.
Spectroscopic Data
- NMR Shifts :
- The tetrazole analog shows distinct ¹H NMR signals at δ 8.1 (aromatic protons) and δ 4.64 (octyl chain), whereas the benzofuran analog exhibits upfield shifts for aromatic protons due to electron-donating benzofuran oxygen.
- The absence of tellurium’s heavy atom effect in analogs simplifies NMR splitting patterns compared to the target compound.
Biological Activity
2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol is with a molecular weight of approximately 218.26 g/mol. The compound features a tellurium atom, which is known to influence biological activity due to its unique electronic properties.
Antioxidant Properties
Research indicates that compounds containing tellurium can exhibit significant antioxidant properties. The presence of the tellurophenyl group in 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of tellurium-containing compounds. For instance, a study demonstrated that derivatives of tellurium could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanisms often involve the activation of caspases and modulation of signaling pathways related to cell survival and death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.3 | Apoptosis via caspase activation |
| Study B | HeLa | 12.7 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes.
Case Study 1: Anticancer Effects
In a controlled study involving human breast cancer cells (MCF-7), treatment with 2-Methyl-4-(5-phenyltellurophen-2-yl)but-3-yn-2-ol resulted in a significant reduction in cell viability. The study reported an IC50 value of 15.3 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A recent observational study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
